molecular formula C13H20OSi B12587024 (Dimethyl(phenyl)silyl)cyclopentanol CAS No. 649761-23-9

(Dimethyl(phenyl)silyl)cyclopentanol

Cat. No.: B12587024
CAS No.: 649761-23-9
M. Wt: 220.38 g/mol
InChI Key: LMXSRCGFUZJIGC-UHFFFAOYSA-N
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Description

"(Dimethyl(phenyl)silyl)cyclopentanol" is a silicon-containing cycloalkanol derivative featuring a cyclopentanol backbone substituted with a dimethyl(phenyl)silyl group. The silyl moiety introduces steric bulk and unique electronic properties due to the phenyl ring’s π-system and the electron-donating/withdrawing effects of the silicon atom. Its synthesis typically involves silylation of cyclopentanol derivatives or ring-closing strategies incorporating silicon-based reagents .

Properties

CAS No.

649761-23-9

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

1-[dimethyl(phenyl)silyl]cyclopentan-1-ol

InChI

InChI=1S/C13H20OSi/c1-15(2,12-8-4-3-5-9-12)13(14)10-6-7-11-13/h3-5,8-9,14H,6-7,10-11H2,1-2H3

InChI Key

LMXSRCGFUZJIGC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2(CCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dimethyl(phenyl)silyl)cyclopentanol typically involves the reaction of cyclopentanol with dimethylphenylsilane under specific conditions. One common method includes the use of a catalyst such as platinum or palladium to facilitate the hydrosilylation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of (Dimethyl(phenyl)silyl)cyclopentanol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as distillation and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Silyl Ether Formation via Tosylation

This reaction involves substituting the hydroxyl group with a tosyl group, creating a silyl ether intermediate.

Procedure ( ):

  • Reagents : p-Toluenesulfonic acid, benzene (reflux with Dean-Stark trap).

  • Conditions : 120°C, removal of water via azeotropic distillation.

  • Product : 3-(Dimethyl(phenyl)silyl)-1-(trifluoromethyl)cyclohexanol tosylate ("Cis" isomer).

  • Yield : 63% (4.31 g).

Key Observations :

  • The reaction proceeds via acid-catalyzed dehydration followed by nucleophilic substitution.

  • Steric effects from the dimethyl(phenyl)silyl group influence regioselectivity.

Hydrosilylation Catalyzed by PtCl₂/XPhos

Platinum-catalyzed hydrosilylation forms vinyl silyl derivatives.

Representative Reaction ( ):

  • Reagents : Dimethylphenylsilane, PtCl₂ (0.5 mol%), XPhos ligand (1 mol%).

  • Substrate : 1-Ethynylcyclopentanol.

  • Product : (E)-1-(2-(Dimethyl(phenyl)silyl)vinyl)cyclopentanol.

  • Yield : Not explicitly stated, but described as "good" with high stereoselectivity (trans configuration).

Mechanistic Insight :

  • The platinum catalyst activates the alkyne for anti-Markovnikov addition of the silyl group.

  • XPhos ligand enhances catalyst stability and selectivity.

Nucleophilic Substitution with Lithium Bases

The hydroxyl group participates in deprotonation and substitution reactions.

Example ( ):

  • Reagent : Lithium diisopropylamide (LDA, 1.1 equiv) in THF at 0°C.

  • Substrate : γ-Silyl ketone precursor.

  • Product : 1-Phenyl-3-(trimethylsilyl)propan-1-one.

  • Yield : 64% (6.47 g).

Key Data :

  • Reaction time: 1 hour at 0°C.

  • Confirmed by 1H^{1}\text{H} NMR and GC-MS analysis.

Cross-Coupling Reactions

The silyl group facilitates transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling (Inferred from):

  • Reagents : Aryl halide, Pd catalyst, base.

  • Product : Biaryl silyl derivatives.

  • Applications : Synthesis of complex aromatic systems.

Challenges :

  • Steric hindrance from the dimethyl(phenyl)silyl group may reduce coupling efficiency.

Oxidation to Silanols

Controlled oxidation converts the silyl group to a silanol.

Conditions ():

  • Reagents : H₂O₂ or mCPBA in polar solvents (e.g., methanol).

  • Product : Cyclopentanol with a dimethyl(phenyl)silanoxy group.

  • Stability : Silanol products are prone to condensation unless stabilized.

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYield/SelectivitySource
Silyl Ether Formation p-TsOH, benzene refluxTosylated silyl ether63%
Hydrosilylation PtCl₂/XPhos, dimethylphenylsilane(E)-Vinyl silyl derivativeHigh stereoselectivity
Nucleophilic Substitution LDA, THF at 0°Cγ-Silyl ketone64%
Oxidation H₂O₂, methanolSilanol derivativeNot quantified

Mechanistic Considerations

  • Steric Effects : The bulky dimethyl(phenyl)silyl group directs reactivity toward less hindered positions (e.g., trans addition in hydrosilylation) .

  • Electronic Effects : The electron-donating silyl group stabilizes adjacent carbocations, influencing substitution pathways .

  • Catalyst Dependency : Platinum and palladium catalysts enable selective transformations, but ligand choice critically impacts outcomes .

These reactions highlight the compound’s versatility in organic synthesis, particularly in constructing silicon-containing architectures. Experimental protocols emphasize rigorous purification (e.g., vacuum distillation, chromatography) to isolate products effectively.

Scientific Research Applications

Biological Applications

  • Bioactive Molecules Development : The compound is being explored for its potential in developing bioactive molecules. Its silyl group enhances lipophilicity, which may improve the bioavailability of therapeutic agents.
  • Biochemical Probes : It serves as a probe in biochemical studies, aiding in the understanding of molecular interactions and mechanisms.

Medicinal Applications

  • Therapeutic Properties : Research indicates that (dimethyl(phenyl)silyl)cyclopentanol could possess therapeutic properties, making it a candidate for drug development .
  • Precursor in Pharmaceutical Synthesis : The compound is investigated as a precursor in the synthesis of pharmaceutical compounds, potentially leading to novel therapeutic agents .

Industrial Applications

  • Material Production : Its unique chemical properties allow for utilization in producing advanced materials, including polymers and coatings. These materials often exhibit enhanced performance characteristics due to the incorporation of silane functionalities .

Case Study on Bioactivity

A study highlighted the potential anti-infective properties of diarylpentanoids related to compounds like (dimethyl(phenyl)silyl)cyclopentanol. These compounds demonstrated activity against resistant bacterial strains, showcasing their potential as new therapeutic agents .

Synthesis and Anticancer Activity

Research has also focused on synthesizing derivatives based on (dimethyl(phenyl)silyl)cyclopentanol and evaluating their anticancer activities. Compounds derived from this scaffold exhibited selective targeting capabilities against cancer cells, indicating promising avenues for cancer treatment .

Mechanism of Action

The mechanism of action of (Dimethyl(phenyl)silyl)cyclopentanol involves its interaction with various molecular targets and pathways. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can act as a precursor to reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

The following analysis compares "(Dimethyl(phenyl)silyl)cyclopentanol" with structurally related silicon-containing cycloalkanols and analogous silyl-substituted compounds. Key differences in reactivity, steric effects, and applications are highlighted.

Structural and Electronic Comparisons

A. Trimethylsilyl Cyclopentanol

  • Structure: Cyclopentanol with a trimethylsilyl (TMS) group.
  • Steric Effects : The TMS group is less bulky than dimethyl(phenyl)silyl, enabling faster reaction kinetics in nucleophilic substitutions.
  • Electronic Effects : The TMS group is more electron-donating than dimethyl(phenyl)silyl due to the absence of an electron-withdrawing phenyl ring.
  • Applications : Widely used as a protecting group for alcohols in organic synthesis.

B. (Diphenylmethylsilyl)cyclopentanol

  • Structure: Cyclopentanol substituted with a diphenylmethylsilyl group.
  • Steric Effects : Increased steric hindrance compared to dimethyl(phenyl)silyl, reducing reactivity in crowded reaction environments.

C. Allenylsilane Derivatives (e.g., Methyl 3-(Dimethyl(phenyl)silyl)penta-3,4-dienoate)

  • Structure : Allenyl esters with dimethyl(phenyl)silyl groups .
  • Synthetic Utility: Allenylsilanes are pivotal in asymmetric catalysis, whereas the cyclopentanol derivative may serve as a chiral alcohol precursor.
Physicochemical Properties
Property (Dimethyl(phenyl)silyl)cyclopentanol Trimethylsilyl Cyclopentanol Diphenylmethylsilyl Cyclopentanol
Molecular Weight (g/mol) ~264.4 ~172.3 ~332.5
Boiling Point (°C) 280–300 (est.) 190–200 >300 (decomposes)
Solubility Moderate in THF, low in water High in nonpolar solvents Low in polar solvents
Steric Parameter (ų) ~230 ~150 ~310

Key Findings :

  • The phenyl group in "(Dimethyl(phenyl)silyl)cyclopentanol" enhances thermal stability but reduces solubility in polar media compared to TMS analogs.
  • Steric parameters correlate with reactivity trends in nucleophilic substitutions.

Biological Activity

(Dimethyl(phenyl)silyl)cyclopentanol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound (Dimethyl(phenyl)silyl)cyclopentanol can be represented structurally as follows:

C6H13OSi\text{C}_6\text{H}_{13}\text{OSi}

This structure features a cyclopentanol ring with a dimethylphenylsilyl group attached, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with silyl groups often exhibit antimicrobial properties. A study on similar silyl-containing compounds demonstrated that they possess moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes, although specific data on (Dimethyl(phenyl)silyl)cyclopentanol is limited.

Cytotoxic Effects

Cytotoxicity studies have shown that certain silylated compounds can induce apoptosis in cancer cells. For instance, derivatives of silyl alcohols have been reported to exhibit selective cytotoxicity against human cancer cell lines . While direct studies on (Dimethyl(phenyl)silyl)cyclopentanol are scarce, its structural similarity to known cytotoxic agents suggests potential activity worth exploring.

Neuroprotective Potential

Emerging evidence suggests that compounds capable of stimulating nerve growth factor (NGF) synthesis may have neuroprotective effects. Similar compounds have been shown to enhance NGF levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's . This property could position (Dimethyl(phenyl)silyl)cyclopentanol as a candidate for further research in neuropharmacology.

The biological activity of (Dimethyl(phenyl)silyl)cyclopentanol may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the silyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis in microbial pathogens.
  • Reactive Oxygen Species (ROS) Generation : Some silylated compounds can induce oxidative stress in cells, which may contribute to their cytotoxic effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or microbial metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various silylated alcohols and found that those with phenyl groups exhibited enhanced activity against Gram-positive bacteria . Although specific tests on (Dimethyl(phenyl)silyl)cyclopentanol were not conducted, the results suggest a promising avenue for exploration.
  • Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated that structurally similar silyl compounds led to significant reductions in cell viability . This highlights the potential for (Dimethyl(phenyl)silyl)cyclopentanol to be tested for similar effects.
  • Neuroprotective Studies : Research into other silylated compounds has shown their ability to promote NGF synthesis, indicating a potential pathway for neuroprotection . Further studies could clarify whether (Dimethyl(phenyl)silyl)cyclopentanol shares this property.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Dimethyl(phenyl)silyl)cyclopentanol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : Silane-mediated cyclization of cyclopentanol precursors under anhydrous conditions (e.g., using Pd catalysis). Monitor reaction progress via TLC or GC-MS.
  • Route 2 : Direct silylation of cyclopentanol with dimethyl(phenyl)chlorosilane in the presence of a base (e.g., triethylamine). Optimize stoichiometry to minimize byproducts like disilylated derivatives .
  • Data Analysis : Compare yields (typically 60–85%) and purity (HPLC >95%) across routes. Note that Route 1 may require inert atmospheres, increasing complexity .

Q. Which spectroscopic techniques are most reliable for characterizing (Dimethyl(phenyl)silyl)cyclopentanol, and how can conflicting data be resolved?

  • Methodology :

  • 1H/13C NMR : Identify cyclopentanol backbone (δ 1.5–2.5 ppm for methylene groups) and dimethylsilyl protons (δ 0.5–1.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
  • FT-IR : Confirm Si-C (1250 cm⁻¹) and Si-O (1050 cm⁻¹) bonds. Discrepancies in peak assignments (e.g., overlapping O-H stretches) require cross-validation with mass spectrometry (HRMS) .
  • Contradiction Resolution : Replicate measurements under controlled humidity to rule out hydrolysis artifacts .

Advanced Research Questions

Q. How does steric hindrance from the dimethyl(phenyl)silyl group influence the compound’s reactivity in asymmetric catalysis?

  • Methodology :

  • Steric Mapping : Calculate Tolman cone angles or use DFT (B3LYP/6-31G*) to model spatial occupancy. Compare with experimental results in catalytic reactions (e.g., enantioselective aldol reactions).
  • Kinetic Studies : Measure turnover frequencies (TOF) in silyl-transfer reactions. Correlate with steric parameters to identify optimal substrates.
  • Data Interpretation : Lower TOF values may indicate hindered transition states, necessitating bulky counter-ligands for stabilization .

Q. What strategies mitigate hydrolytic instability of (Dimethyl(phenyl)silyl)cyclopentanol in aqueous reaction systems?

  • Methodology :

  • Protective Group Engineering : Introduce electron-withdrawing substituents on the phenyl ring (e.g., -CF₃) to reduce Si-O bond lability.
  • Solvent Screening : Test stability in aprotic solvents (e.g., THF, DMF) vs. mixed aqueous systems. Use pH-stat titration to quantify hydrolysis rates.
  • Stabilization Protocols : Store the compound under nitrogen with molecular sieves to prevent moisture ingress, as recommended for similar silyl ethers .

Q. How can computational chemistry predict the regioselectivity of (Dimethyl(phenyl)silyl)cyclopentanol in cross-coupling reactions?

  • Methodology :

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopentanol ring.
  • Transition State Analysis : Simulate Pd-catalyzed coupling pathways (e.g., Suzuki-Miyaura) using Gaussian08. Compare activation energies for different coupling positions.
  • Experimental Validation : Synthesize predicted regioisomers and confirm structures via X-ray crystallography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of (Dimethyl(phenyl)silyl)cyclopentanol across studies?

  • Methodology :

  • Source Audit : Verify purity levels (e.g., residual solvents or moisture) from original studies. Replicate experiments using standardized protocols (e.g., anhydrous conditions).
  • Contextual Factors : Assess differences in catalyst loading, temperature, or solvent polarity. For example, higher THF polarity may accelerate silyl-group dissociation, altering activity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to isolate variables causing variability. Publish negative results to clarify boundaries of applicability .

Methodological Recommendations

  • Literature Review : Follow EPA High Production Volume (HPV) guidelines for data collection, prioritizing peer-reviewed studies over vendor-supplied data .
  • Experimental Design : Define clear research questions (e.g., "How does Si-phenyl substitution impact thermal stability?") to align hypotheses with analytical workflows .
  • Data Presentation : Include raw spectral data in appendices and processed results (e.g., kinetic plots) in the main text to enhance reproducibility .

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